GX-936

Nav1.7 inhibition IC50 arylsulfonamide

Standard Nav1.7 pore blockers introduce cardiotoxicity and assay interference. GX-936 (PF-05196233) solves this via a voltage-sensor trapping mechanism at VSD4, achieving isoform selectivity and sub-nanomolar potency without inhibiting cardiac Nav1.5. - Sub-nanomolar potency in state-dependent assays (IC50 ~40 nM) with >200-fold preference for the inactivated state. - >100-fold selectivity over Nav1.5; compatible with N1742K-1KαPMTX screening platforms; supported by a high-resolution co-crystal structure (PDB: 5EK0). - Bulk and custom synthesis available; shipped under ambient or blue-ice conditions with guaranteed purity ≥98%.

Molecular Formula C24H20F3N7O3S2
Molecular Weight 575.6 g/mol
Cat. No. B607901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGX-936
SynonymsGX-936;  GX 936;  GX936;  PF-05196233;  PF 05196233;  PF05196233.
Molecular FormulaC24H20F3N7O3S2
Molecular Weight575.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H20F3N7O3S2/c1-2-33-12-17(13-33)34-20(7-8-30-34)19-10-16(24(25,26)27)3-5-22(19)37-21-6-4-18(9-15(21)11-28)39(35,36)32-23-29-14-31-38-23/h3-10,14,17H,2,12-13H2,1H3,(H,29,31,32)
InChIKeyUCAVSLIXTXZSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GX-936: Selective Nav1.7 Inhibitor for Pain Research


GX-936 (also known as PF-05196233) is a potent and isoform-selective inhibitor of the voltage-gated sodium channel Nav1.7 [1]. This small molecule binds to the activated state of the voltage-sensor domain IV (VSD4), where its anionic aryl sulfonamide warhead engages the fourth arginine gating charge on the S4 helix, opposing VSD4 deactivation and trapping the channel in an inactivated state [2]. This distinct voltage-sensor trapping mechanism underpins its subtype selectivity, making GX-936 a critical tool for studying Nav1.7-mediated pain pathways and for validating Nav1.7 as a therapeutic target for neurological and cardiovascular disorders [3].

Mechanism
Nav1.7 VSD4 voltage-sensor trapping probe
Pathway
Isoform-selective tool for pain pathway studies
Assay Requirement
Designed for mechanism-specific, non-pore-blocker screening platforms

Why Generic Nav1.7 Inhibitors Cannot Replace GX-936


Substituting GX-936 with a generic Nav1.7 inhibitor or another in-class arylsulfonamide is not scientifically sound. Standard Nav1.7 inhibitors, including many clinical candidates, are often non-selective pore blockers, whereas GX-936 operates through a unique voltage-sensor trapping mechanism at VSD4 [1]. This mechanistic distinction is critical, as it translates into a profound difference in isoform selectivity and assay compatibility. GX-936 demonstrates sub-nanomolar potency in state-dependent assays and, importantly, does not inhibit the cardiac Nav1.5 channel, a key liability for many Nav1.7-targeted compounds [2]. Furthermore, GX-936's activity is undetectable in conventional veratridine-based assays that are biased toward pore blockers, underscoring that its selection and use require purpose-built, mechanism-specific screening platforms [1]. Using a less selective analog introduces significant confounding variables, particularly off-target activity on other sodium channel isoforms, which can invalidate target validation studies and lead to inaccurate assessments of efficacy and safety.

! Generic Nav1.7 inhibitors often block pore domain; mechanism-dependent VSD4 activity may not transfer.
! Isoform selectivity profiles, including Nav1.5 sparing, differ substantially across chemotypes and require review.
! Standard veratridine-based assays bias against VSD4 inhibitors; assay mismatch can yield false negatives.

GX-936 Comparative Potency & Selectivity


Superior Potency vs. PF-771 in Nav1.7-Selective Assay

In a mechanism-specific N1742K–1KαPMTX membrane potential assay designed to detect VSD4 inhibitors, GX-936 demonstrated a 5.1-fold more potent inhibition of the Nav1.7 channel response compared to the structurally related arylsulfonamide PF-771 [1]. This assay context is critical, as both compounds show negligible activity in conventional veratridine-based assays, highlighting the importance of using the correct assay for compound selection [1].

Potency vs. PF-771
Head-to-head
IC50 0.040 μM (GX-936) vs. 0.205 μM (PF-771), 5.1-fold difference in N1742K–1KαPMTX assay
Reported higher potency in VSD4-specific assay context
n=6 replicates; membrane potential readout
Nav1.7 inhibition IC50 arylsulfonamide pain

State-Dependent Selectivity Advantage Over Clinical Blockers

High-throughput automated electrophysiology (SyncroPatch 768PE) was used to assess the state-dependent inhibition of hNav1.7. GX-936 exhibited a pronounced preference for the inactivated state, with an IC50 of 0.19 ± 0.03 μM for the inactivated state (IC50i), compared to an IC50 of 40 ± 5.1 μM for the closed state (IC50c), yielding a >200-fold selectivity window. In contrast, reference sodium channel blockers such as Carbamazepine, Lamotrigine, and Tetracaine displayed much smaller selectivity margins (1.1-fold to 3.7-fold) [1].

State-dependent selectivity
Cross-study comparable
Inactivated-state IC50 0.19 μM vs. closed-state IC50 40 μM; >200-fold preference
Supports inactivated-state trapping mechanism interpretation
SyncroPatch 768PE; n=12-24
Nav1.7 inhibition state-dependence SyncroPatch electrophysiology

Distinct VSD4 Binding Site vs. Nav1.3 Inhibitor ICA

A structural comparison of the VSD4 binding site reveals that GX-936 in complex with Nav1.7 engages a different set of key residues compared to the inhibitor ICA in complex with Nav1.3 [1]. This structural divergence at the binding site provides a molecular basis for the isoform selectivity observed in functional assays and validates that VSD4 is a tractable site for achieving Nav subtype specificity. The high-resolution structure of GX-936 bound to Nav1.7-VSD4 (PDB: 5EK0) confirms the anionic warhead interaction with the fourth gating charge (R4) of the S4 helix [2].

VSD4 binding pose
Cross-study comparable
Distinct residue interactions vs. Nav1.3/ICA complex; anionic warhead engages S4 arginine R4 (PDB: 5EK0)
Structural basis for isoform selectivity; supports binding-site attribution
Cryo-EM / X-ray crystallography
Nav1.7 structural biology VSD4 isoform selectivity cryo-EM

GX-936 Application Scenarios


HTS for Nav1.7-Selective Non-Pore Blockers

GX-936 serves as an essential positive control and reference standard in mechanism-specific assays, such as the N1742K–1KαPMTX membrane potential assay [1]. Its use ensures that the screening platform is correctly tuned to identify VSD4-targeting compounds rather than non-selective pore blockers. This is critical for focused screening campaigns aimed at discovering novel, selective Nav1.7 inhibitors with a favorable safety profile.

Pain Pathway Target Validation & Off-Target Profiling

Due to its high selectivity for Nav1.7 over the cardiac Nav1.5 isoform [1], GX-936 is the tool of choice for definitive target validation studies in rodent pain models. Its use allows researchers to attribute any observed analgesic effect specifically to Nav1.7 blockade, without the confounding cardiotoxicity that often plagues less selective sodium channel inhibitors. This makes it invaluable for de-risking Nav1.7 as a pain target.

State-Dependent Pharmacology & Biophysics

The pronounced state-dependent inhibition of GX-936—with a >200-fold preference for the inactivated state of Nav1.7 [1]—makes it an ideal tool compound for detailed biophysical and pharmacological investigations. Researchers can use GX-936 to probe the coupling between voltage-sensor movement and channel gating, and to model the behavior of voltage-sensor trapping drugs, which are a key mechanistic class for achieving high therapeutic indices.

VSD4 Structure-Based Drug Design

The availability of a high-resolution co-crystal structure of GX-936 with the Nav1.7-VSD4 (PDB: 5EK0) [1] provides an unparalleled blueprint for structure-based drug design. This application scenario is for medicinal chemistry and computational chemistry groups aiming to design next-generation Nav1.7 inhibitors. The structure reveals the precise binding pose and key pharmacophoric elements required for engaging the VSD4, facilitating rational lead optimization and scaffold hopping efforts.

Application
Selection Property
Validation Focus
Nav1.7-selective screening campaigns
VSD4-targeting mechanism selectivity
Assay platform validation for non-pore blockers
Pain target validation studies
Isoform selectivity over cardiac Nav1.5
Nav1.7-specific analgesia model response
State-dependent pharmacology research
Inactivated-state preference in electrophysiology
Voltage-sensor trapping biophysical modeling
Structure-based drug design
High-resolution VSD4 co-crystal structure
Pharmacophore mapping and lead optimization
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